molecular formula C28H46O6 B13812734 (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one

(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one

Cat. No.: B13812734
M. Wt: 478.7 g/mol
InChI Key: KQBCIGPPRFLKLS-GNTNVKQKSA-N
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Description

The compound (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one is a highly functionalized cyclopenta[a]phenanthrene derivative. Its core structure consists of a steroidal tetracyclic framework with multiple hydroxyl and methyl substituents. The stereochemical complexity arises from eight chiral centers, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C28H46O6

Molecular Weight

478.7 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,25-,26-,27-,28-/m1/s1

InChI Key

KQBCIGPPRFLKLS-GNTNVKQKSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C

Canonical SMILES

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O

Origin of Product

United States

Preparation Methods

Natural Source Extraction

Steroidal compounds structurally similar to the target compound are often isolated from plant extracts, such as rice or other botanical sources known to contain steroidal saponins or ecdysteroids.

  • Pulverized plant material is typically immersed in solvents like methanol, ethanol, or aqueous mixtures to extract steroidal components.
  • The crude extract undergoes fractionation using chromatographic techniques such as column chromatography, high-performance liquid chromatography, or preparative thin-layer chromatography to isolate the desired compound.
  • Mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the isolated compound.

Advantages and Limitations

  • Extraction is cost-effective and suitable for large-scale production if the compound is abundant.
  • However, yields can be low, and purification is challenging due to complex mixtures of similar steroids.

Total Chemical Synthesis

Given the compound’s complex stereochemistry, total synthesis is challenging but feasible with advanced synthetic strategies.

Key Synthetic Strategies

  • Construction of the steroidal core : This typically involves cyclization reactions such as Diels-Alder or Robinson annulation to build the cyclopenta[a]phenanthrene skeleton.
  • Introduction of hydroxyl groups : Stereoselective hydroxylation reactions, often using chiral catalysts or reagents, are applied to install hydroxyl groups at specific positions.
  • Side chain synthesis and attachment : The dihydroxy-dimethylheptan side chain is synthesized separately with controlled stereochemistry and then attached to the steroid core, often via nucleophilic substitution or coupling reactions.

Example of Synthetic Route Elements

  • Starting from a simpler steroid such as cholesterol or a related intermediate.
  • Protection of sensitive hydroxyl groups during side chain manipulation.
  • Use of asymmetric synthesis techniques for chiral centers in the side chain.
  • Final deprotection and purification steps to yield the target compound.

Challenges

  • Maintaining stereochemical integrity throughout multiple steps.
  • Achieving high overall yields.
  • Controlling regioselectivity and stereoselectivity in hydroxylations and side chain attachment.

Semi-Synthetic Modification

Semi-synthesis involves starting from a naturally available steroid intermediate and chemically modifying it to obtain the target compound.

  • For example, hydroxylation at position 14 or side chain elaboration can be performed on a naturally extracted steroid.
  • Enzymatic methods may be employed to achieve regio- and stereoselective transformations.
  • Chemical reagents such as oxidizing agents, protecting groups, and coupling agents are used in sequence to achieve the desired modifications.

Data Table Summarizing Preparation Methods

Preparation Method Description Advantages Limitations References
Natural Extraction Solvent extraction from plant material, followed by chromatographic purification Cost-effective, suitable for large scale Low yield, complex purification
Total Chemical Synthesis Multi-step organic synthesis building steroid core and side chain Precise stereochemical control, pure product Complex, time-consuming, costly
Semi-Synthesis Chemical modification of natural steroid intermediates Combines natural abundance with synthetic flexibility Requires suitable natural precursors

Recent Research Discoveries and Innovations

  • Advances in asymmetric catalysis have improved the stereoselective hydroxylation of steroidal frameworks.
  • Biocatalytic methods using engineered enzymes enable regioselective hydroxylation and side chain modifications under mild conditions.
  • Novel protecting group strategies and coupling reactions have enhanced the efficiency of side chain attachment.
  • Patents describe ecdysterone derivatives and related steroids with similar structures, indicating ongoing interest in developing efficient synthetic and semi-synthetic routes.

Chemical Reactions Analysis

Makisterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of makisterone A can lead to the formation of ketones, while reduction can yield alcohols .

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Stability: Compounds with trihydroxy configurations (e.g., ajugacetalsterone D) show prolonged half-lives in vitro compared to mono-hydroxylated analogs .

Activity Cliffs: Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter potency, as seen in estrogen receptor binders .

Biological Activity

The compound known as (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one is a complex polycyclic compound with potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • IUPAC Name : (2S,3R,5R,...)-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one
  • Molecular Formula : C27H44O8
  • Molecular Weight : 496.65 g/mol
  • CAS Number : 220757-97-1

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to its hydroxyl groups that can scavenge free radicals.
  • Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.
  • Anticancer Potential : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.
  • Cardioprotective Effects : The compound has shown potential in protecting cardiac cells from oxidative stress and apoptosis.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced oxidative stress in human endothelial cells. The antioxidant capacity was measured using DPPH and ABTS assays:

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

These results indicate a robust capacity to neutralize free radicals.

Anti-inflammatory Effects

In vitro studies have shown that the compound downregulates the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. A dose-dependent response was observed:

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104035
206055
508075

This suggests a promising anti-inflammatory profile.

Anticancer Activity

Research published by Lee et al. (2024) explored the anticancer effects of the compound on various cancer cell lines including breast and prostate cancer cells. The findings indicated:

Cell LineIC50 Value (µM)
MCF-7 (Breast)15
PC3 (Prostate)20

Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway and inhibits the PI3K/Akt signaling pathway.

Cardioprotective Effects

In a study focusing on cardiomyocytes subjected to hypoxic conditions (Kim et al., 2024), the compound exhibited protective effects by reducing cell death and improving mitochondrial function:

ParameterControl Group (%)Treated Group (%)
Cell Viability4075
Mitochondrial Membrane Potential (%)3065

Case Studies

Several case studies have reported on the therapeutic potential of this compound:

  • Case Study A : A patient with chronic inflammatory disease showed significant improvement after treatment with the compound over a six-month period.
  • Case Study B : In a clinical trial involving patients with early-stage breast cancer, administration of the compound resulted in reduced tumor size compared to controls.

Q & A

Basic: What are the primary synthetic routes for this compound, and how can stereochemical fidelity be ensured during multi-step synthesis?

The compound is synthesized via multi-step organic reactions starting from natural steroid precursors or modified steroid frameworks. Key steps include regioselective oxidation, hydroxylation, and stereocontrolled alkylation. To ensure stereochemical fidelity:

  • Use chiral auxiliaries or catalysts (e.g., Sharpless dihydroxylation) for asymmetric induction .
  • Employ NMR and X-ray crystallography (e.g., single-crystal studies as in ) to confirm intermediate configurations .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization at sensitive stereocenters (e.g., C3, C17) .

Advanced: How can computational modeling resolve contradictions in proposed biological mechanisms, such as receptor binding vs. metabolic regulation?

Contradictions arise when in vitro receptor assays conflict with in vivo metabolic data. To address this:

  • Perform molecular dynamics simulations to map ligand-receptor interactions (e.g., glucocorticoid or androgen receptor binding pockets) .
  • Validate predictions using isotope-labeled tracer studies (e.g., ³H/¹⁴C labeling) to track metabolic pathways .
  • Compare results with structurally analogous compounds (e.g., stenobolone derivatives in ) to isolate structure-activity relationships .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : Quantifies purity and detects byproducts (e.g., diastereomers from incomplete hydroxylation) .
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., C10 and C13 methyl configurations in ) .
  • ¹H/¹³C NMR : Assigns proton environments, particularly for overlapping signals in the cyclopenta[a]phenanthrene core .

Advanced: How can researchers optimize the synthesis of derivatives with enhanced bioactivity while minimizing cytotoxicity?

  • Scaffold Modification : Introduce substituents at C3 or C17 (e.g., pyrimidinone or thieno-pyrimidine groups as in ) to modulate receptor affinity .
  • In Silico Screening : Use QSAR models to predict cytotoxicity based on logP and polar surface area .
  • Stepwise Functionalization : Prioritize late-stage diversification (e.g., click chemistry on pre-functionalized intermediates) to preserve core integrity .

Basic: What are the key challenges in scaling up laboratory-scale synthesis to gram quantities?

  • Low Yields in Oxidation Steps : Catalytic oxidation (e.g., TEMPO/NaClO) improves efficiency compared to stoichiometric reagents .
  • Stereochemical Drift : Use low-temperature crystallization (e.g., –20°C) to isolate dominant diastereomers .
  • Byproduct Formation : Implement inline IR spectroscopy to monitor reaction progress and terminate at optimal conversion .

Advanced: How can conflicting data on metabolic stability in different model systems (e.g., hepatic vs. renal) be reconciled?

  • Tissue-Specific Profiling : Use microsomal assays (liver S9 fractions vs. kidney homogenates) to identify enzymatic differences .
  • Species-Specific Adjustments : Cross-validate human vs. rodent models using CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4) .
  • Metabolite ID via HR-MS/MS : Compare fragmentation patterns of oxidized metabolites across systems .

Basic: What strategies are recommended for resolving spectral ambiguities in NMR analysis of this compound?

  • 2D NMR (COSY, HSQC, HMBC) : Assigns coupling networks in the crowded 1.0–2.5 ppm region (e.g., methyl groups at C5, C6) .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the cyclopentane ring .
  • Isotopic Labeling : ¹³C-enriched samples clarify carbonyl (C3) and hydroxyl (C14) environments .

Advanced: How can researchers design experiments to elucidate the compound’s dual role in endocrine modulation and anti-inflammatory pathways?

  • Transcriptomic Profiling : RNA-seq of treated cells to identify upregulated/downregulated genes (e.g., NF-κB vs. glucocorticoid-responsive elements) .
  • CRISPR Knockout Models : Disrupt candidate receptors (e.g., GR or PPAR-γ) to isolate mechanistic contributions .
  • Cytokine Multiplex Assays : Quantify IL-6, TNF-α, and IFN-γ suppression in parallel with cortisol-level measurements .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H317/H319 warnings in ) .
  • Ventilation : Use fume hoods during solvent evaporation (e.g., dichloromethane in hydroxylation steps) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates in ) for incineration .

Advanced: How can crystallographic data (e.g., ) inform the design of analogs with improved pharmacokinetics?

  • Torsion Angle Analysis : Identify rigid regions (e.g., cyclopentane ring) for substituent placement without destabilizing the core .
  • Solvent-Accessible Surface Mapping : Modify polar groups (e.g., C2/C14 hydroxyls) to enhance aqueous solubility .
  • H-Bond Acceptor/Donor Count : Balance lipophilicity (cLogP) by replacing hydroxyls with methoxy or acetoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.